molecular formula C22H20 B14676638 Benz(a)anthracene, 8,12-diethyl- CAS No. 36911-95-2

Benz(a)anthracene, 8,12-diethyl-

Cat. No.: B14676638
CAS No.: 36911-95-2
M. Wt: 284.4 g/mol
InChI Key: XDDDKXVKDBLVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(a)anthracene (BA) is a polycyclic aromatic hydrocarbon (PAH) with a four-fused-ring structure. The 8,12-diethyl variant introduces ethyl groups at positions 8 and 12, altering the molecule's steric and electronic properties compared to unsubstituted BA or methylated analogs like 7,12-dimethylbenz(a)anthracene (DMBA) .

Properties

CAS No.

36911-95-2

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

8,12-diethylbenzo[a]anthracene

InChI

InChI=1S/C22H20/c1-3-15-9-7-11-20-18(4-2)22-17(14-21(15)20)13-12-16-8-5-6-10-19(16)22/h5-14H,3-4H2,1-2H3

InChI Key

XDDDKXVKDBLVOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)CC

Origin of Product

United States

Preparation Methods

Synthesis of 8,12-Dibromobenz[a]anthracene

The starting material, benz[a]anthracene, undergoes bromination at the 8- and 12-positions using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction proceeds via electrophilic aromatic substitution, with the meso-anthracenic positions (8 and 12) favored due to their higher electron density.

Ethylation via Grignard Reagents

The dibrominated intermediate reacts with ethylmagnesium bromide (EtMgBr) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The ionic liquid catalyst 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) enhances reaction efficiency by stabilizing intermediates.

Example Protocol

  • Grignard Formation : Add magnesium turnings (8 g) to THF (100 mL), followed by dropwise addition of ethyl bromide (50 g) at 0–5°C. Stir for 30 minutes.
  • Coupling : Combine 8,12-dibromobenz[a]anthracene (33.6 g) with [BMIM][PF₆] (1 g) in THF. Add the Grignard reagent dropwise at room temperature.
  • Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography (petroleum ether).

Yield : 92–97%.

Cross-coupling strategies enable precise introduction of ethyl groups using halogenated precursors and organometallic reagents.

Suzuki-Miyaura Coupling

Aryl halides (8,12-dibromobenz[a]anthracene) react with triethylborane (Et₃B) in the presence of Pd(PPh₃)₄. This method avoids harsh conditions and improves regioselectivity.

Reaction Conditions

  • Catalyst: Pd-PEPPSI-iPr (5 mol%)
  • Base: K₃PO₄ (3 equiv)
  • Solvent: Toluene/H₂O (4:1)
  • Temperature: 80°C, 12 hours.

Yield : 75–85%.

Stille Coupling

Tributyl(ethyl)stannane couples with 8,12-dibromobenz[a]anthracene using Pd₂(dba)₃ as the catalyst. This method is less common due to tin toxicity but offers high functional group tolerance.

Friedel-Crafts Alkylation

Friedel-Crafts reactions are employed for direct ethylation, though steric hindrance at the 8- and 12-positions necessitates optimized conditions.

Ethylation with Ethyl Chloride

Benz[a]anthracene reacts with ethyl chloride (EtCl) in the presence of AlCl₃. The reaction proceeds via carbocation intermediates, with the ionic liquid [BMIM][Cl] improving yield by mitigating side reactions.

Yield : 60–68%.

Reduction-Alkylation Pathway

Anthraquinone derivatives serve as precursors for alkylated anthracenes via reductive alkylation.

Synthesis of 8,12-Diethylanthraquinone

Benz[a]anthracene is oxidized to anthraquinone using CrO₃ in acetic acid. Subsequent ethylation with ethyl iodide (EtI) and SnCl₂ in HCl/EtOH introduces ethyl groups.

Reduction to 8,12-Diethylbenz[a]anthracene

The diethylanthraquinone undergoes reduction with Zn/NH₃ or LiAlH₄ to yield the target compound.

Yield : 50–65%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Grignard Alkylation High yield, scalable Requires dibrominated precursor 92–97
Suzuki Coupling Regioselective, mild conditions Costly catalysts 75–85
Friedel-Crafts Direct alkylation Low regioselectivity 60–68
Reduction-Alkylation Uses stable precursors Multi-step, moderate yield 50–65

Mechanistic Insights

  • Grignard Reactions : Proceed via nucleophilic aromatic substitution, where the ethyl group displaces bromide with ionic liquid stabilization.
  • Cross-Coupling : Oxidative addition of Pd(0) to C–Br bonds, followed by transmetallation and reductive elimination.
  • Friedel-Crafts : Electrophilic attack by ethyl carbocation at electron-rich positions.

Scientific Research Applications

Benz(a)anthracene, 8,12-diethyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

    Biology: Investigated for its interactions with biological macromolecules and its potential mutagenic and carcinogenic effects.

    Medicine: Studied for its role in the development of cancer and as a potential target for anticancer therapies.

    Industry: Used in the production of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of benz(a)anthracene, 8,12-diethyl- involves its interaction with cellular macromolecules such as DNA and proteins. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The metabolic activation of benz(a)anthracene derivatives involves cytochrome P450 enzymes, which convert the compound into reactive intermediates that can bind to DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physicochemical Properties
  • 8,12-Diethylbenz(a)anthracene: Molecular formula: C₂₂H₂₀ (assuming ethyl substitution at positions 8 and 12). Molecular weight: ~268.39 g/mol (vs. DMBA: 256.34 g/mol). This may enhance tissue penetration but hinder metabolic activation .
  • 7,12-Dimethylbenz(a)anthracene (DMBA): Molecular formula: C₂₀H₁₆. Molecular weight: 256.34 g/mol. Key feature: Methyl groups at positions 7 and 12 are critical for its high carcinogenicity in rodents .
  • 8-Methylbenz(a)anthracene: Molecular formula: C₁₉H₁₄. Molecular weight: 242.32 g/mol. Activity: Limited carcinogenicity compared to DMBA, highlighting the importance of substitution patterns .
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Carcinogenicity (Relative Potency)
Benz(a)anthracene (BA) C₁₈H₁₂ 228.29 None Low
7,12-DMBA C₂₀H₁₆ 256.34 7-CH₃, 12-CH₃ High (Gold standard carcinogen)
8,12-Diethyl-BA C₂₂H₂₀ 268.39 8-C₂H₅, 12-C₂H₅ Not reported (inferred lower)
8-Methyl-BA C₁₉H₁₄ 242.32 8-CH₃ Moderate
2.2 Metabolic Activation and Carcinogenicity
  • DMBA :

    • Undergoes metabolic activation via cytochrome P450 enzymes to form dihydrodiol epoxides, particularly at the 3,4-position, which bind to DNA and induce mutations .
    • Methyl groups at positions 7 and 12 enhance metabolic activation by stabilizing reactive intermediates .
  • 8,12-Diethyl-BA: Ethyl groups may sterically hinder enzymatic oxidation at the K-region (positions 5,6 or 8,9), reducing the formation of mutagenic epoxides.
  • Unsubstituted BA: Low carcinogenicity due to inefficient metabolic activation. Minor tumors are observed only at high doses .
2.3 Mutagenicity and Toxicity
  • DMBA: Highly mutagenic in Drosophila and rodent models, with a mutagenic selectivity index correlating with carcinogenic potency . Classified as a known human carcinogen (IARC Group 1) .
  • Ethyl substituents may also alter binding to DNA adducts.
  • Methyl vs. Ethyl Substituents :

    • Methyl groups (smaller size) facilitate metabolic activation, while ethyl groups (larger, electron-donating) may redirect metabolism to less reactive pathways .
2.4 Environmental and Industrial Relevance
  • DMBA :
    • Found in coal tar, mineral oils, and combustion byproducts. Used extensively in cancer research .
  • Its higher molecular weight and stability may contribute to persistence in ecosystems if released.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 8,12-diethylbenz(a)anthracene in laboratory settings?

  • Methodological Answer :

  • Use Class I, Type B biological safety hoods for mixing/handling to minimize inhalation risks .
  • Store in tightly sealed, light-resistant containers in cool, well-ventilated areas away from oxidizers, strong acids/bases .
  • Employ HEPA-filtered vacuums for cleanup to avoid dust dispersion; dry sweeping is prohibited .
  • Wear Polyvinyl Alcohol (PVA) or Viton® gloves and Tyvek® suits to prevent dermal absorption .

Q. Which analytical techniques are suitable for quantifying 8,12-diethylbenz(a)anthracene in environmental samples?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Optimized for PAH detection due to high sensitivity and specificity. Calibrate with deuterated internal standards (e.g., benz[a]anthracene-d12) to correct matrix effects .
  • High-Performance Liquid Chromatography (HPLC) with fluorescence detection: Effective for separating PAH isomers; use C18 columns and acetonitrile/water gradients .
  • Validate methods against marine sediment ISQG guidelines (e.g., 74.8 µg/kg dry weight for benz(a)anthracene) to ensure ecological relevance .

Q. What are the primary health risks associated with acute exposure to 8,12-diethylbenz(a)anthracene?

  • Methodological Answer :

  • Acute effects : Skin/eye irritation, respiratory inflammation (coughing, wheezing). Immediately flush eyes/skin with water for ≥15 minutes and seek medical evaluation .
  • Medical monitoring : Post-exposure, conduct liver/kidney function tests and complete blood counts to assess organ damage . Avoid alcohol, which exacerbates hepatic toxicity .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the dose-dependent carcinogenicity of 8,12-diethylbenz(a)anthracene?

  • Methodological Answer :

  • Dose selection : Use logarithmic dose gradients (e.g., 0.1–50 mg/kg) based on methylated PAH analogs (e.g., 7,12-dimethylbenz(a)anthracene) to establish thresholds .
  • Endpoint monitoring : Track tumor incidence, histopathology (e.g., lung/skin lesions), and biomarkers like carcinoembryonic antigen (CEA) , which correlate with dose-dependent carcinogenesis .
  • Controls : Include vehicle-only and positive controls (e.g., benzo[a]pyrene) to validate assay sensitivity .

Q. How can conflicting data on the environmental persistence of 8,12-diethylbenz(a)anthracene be resolved?

  • Methodological Answer :

  • Partitioning studies : Measure soil-water distribution coefficients (Kd) and organic carbon partitioning (Koc) to assess bioavailability. Compare results to benz(a)anthracene’s Koc (log ~5.7) for consistency checks .
  • Degradation assays : Conduct UV-light exposure tests to evaluate photolytic breakdown rates. Use LC-MS to identify transformation products (e.g., quinones) .
  • Meta-analysis : Apply multivariate regression to published half-life data, controlling for variables like pH, temperature, and microbial activity .

Q. What structural features of 8,12-diethylbenz(a)anthracene influence its mutagenic potency compared to other PAHs?

  • Methodological Answer :

  • Bay-region diethyl groups : The 8,12-diethyl configuration may enhance electrophilic reactivity at the K-region (C10-C11), facilitating DNA adduct formation. Compare mutagenicity in Ames tests (TA98 strain ± S9 activation) against methylated analogs (e.g., 7,12-dimethylbenz(a)anthracene) .
  • Molecular docking simulations : Model interactions with cytochrome P450 1A1 to predict metabolic activation pathways. Ethyl groups may sterically hinder epoxidation, altering toxicity profiles .

Q. What experimental strategies can mitigate artifacts in genotoxicity assays for 8,12-diethylbenz(a)anthracene?

  • Methodological Answer :

  • Solvent controls : Use inert carriers (e.g., DMSO) at <1% v/v to avoid solvent-induced DNA damage .
  • Metabolic activation : Optimize S9 liver homogenate concentrations (e.g., 10% v/v) to balance bioactivation and cytotoxicity .
  • Comet assay modifications : Include antioxidants (e.g., ascorbate) in buffer solutions to prevent oxidative DNA damage during sample processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.